1,3,7,9-Xanthinium Perchlorate
Description
Properties
CAS No. |
17749-99-4 |
|---|---|
Molecular Formula |
C₉H₁₃ClN₄O₆ |
Molecular Weight |
308.68 |
Synonyms |
3,7-Dihydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium Perchlorate; 1,3,7,9-Tetramethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-7-ium Perchlorate; 1,2,3,6-Tetrahydro-1,3,7,9-tetramethyl-2,6-dioxopurinium Perchlorate |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes of 1,3,7,9 Xanthinium Perchlorate
Precursor Selection and Chemical Transformations for Xanthinium Cation Formation
The primary precursor for the titular compound is typically caffeine (B1668208) (1,3,7-trimethylxanthine), a readily available natural xanthine (B1682287) derivative. uniroma1.it The transformation to the target cation involves chemical modification at the N9 position of the purine (B94841) ring system.
To form a permanently charged quaternary ammonium (B1175870) cation, specifically the 1,3,7,9-tetramethylxanthinium cation, an additional alkyl group must be introduced at the N9 position of the caffeine molecule. acs.org This N9 position in caffeine is less nucleophilic compared to the N7 position in theophylline (B1681296), necessitating more forceful reaction conditions to achieve quaternization. researchgate.netmdpi.com
Various alkylating agents have been successfully employed for this transformation. Common methods include reacting caffeine with reagents like dimethyl sulfate (B86663), methyl iodide, or methyl tosylate. acs.orgmdpi.com The reaction with dimethyl sulfate, for instance, can be carried out in a solvent like nitrobenzene (B124822) at elevated temperatures (100°C) for 24 hours to yield 1,3,7,9-tetramethylxanthinium methyl sulfate. acs.orgscialert.net Alternatively, using an excess of methyl iodide in a solvent such as dimethylformamide (DMF) can also produce the corresponding 1,3,7,9-tetramethylxanthinium iodide. rsc.org These intermediate salts, like the methyl sulfate or iodide, can then be used in subsequent anion exchange reactions to produce the desired perchlorate (B79767) salt. researchgate.netevitachem.com
| Precursor | Alkylating Agent | Solvent | Conditions | Product | Reference(s) |
| Caffeine | Dimethyl Sulfate | Nitrobenzene | 100°C, 24h | 1,3,7,9-Tetramethylxanthinium Methyl Sulfate | scialert.net, acs.org |
| Caffeine | Methyl Iodide | Dimethylformamide (DMF) | Reflux / Closed Vessel | 1,3,7,9-Tetramethylxanthinium Iodide | rsc.org, mdpi.com |
| Caffeine | Methyl Tosylate | Not Specified | Not Specified | 1,3,7,9-Tetramethylxanthinium Tosylate | acs.org |
An alternative route to a xanthinium cation involves the direct protonation of a neutral xanthine base. In the case of caffeine, which has its N1, N3, and N7 positions blocked by methyl groups, protonation occurs selectively at the N9 position of the imidazole (B134444) ring. wiley.com This process requires the use of a strong acid, as caffeine is a very weak base. rsc.org
Studies utilizing NMR and UV spectroscopy in strongly acidic media have confirmed that the N9 atom is the primary site of protonation. wiley.comcdnsciencepub.com While the carbonyl oxygen atoms are also potential basic sites, analysis of spectroscopic shifts, particularly in the infrared spectrum, has ruled out significant protonation at these locations in favor of the N9 nitrogen. wiley.com The resulting cation is known as the caffeinium cation.
The regioselectivity of protonation in xanthine bases is highly dependent on the substitution pattern of the xanthine ring and the strength of the acid used. For caffeine, the pKₐ value of the conjugate acid (caffeinium) is very low, with reported values around -0.13 to 0.18, indicating that a strong acid is necessary to achieve significant protonation. wiley.comcdnsciencepub.com
Acids such as perchloric acid and sulfuric acid are sufficiently strong to protonate caffeine. cdnsciencepub.comcdnsciencepub.com The use of a strong acid ensures that the proton adds cleanly to the most basic available site, which is the N9 nitrogen, without competing side reactions. The other nitrogen atoms (N1, N3, N7) are part of the amide and tertiary amine functionalities within the methylated rings and are considerably less basic than the imidazole N9 atom. wiley.com This inherent difference in basicity, coupled with the use of a strong acid, ensures high regioselectivity for N9 protonation.
| Xanthine Base | Protonation Site | pKₐ (Conjugate Acid) | Acid Medium | Reference(s) |
| Caffeine | N9 | -0.13 ± 0.03 | Sulfuric Acid | cdnsciencepub.com, wiley.com |
| Caffeine | N9 | 0.18 ± 0.01 | Perchloric Acid | cdnsciencepub.com, wiley.com |
| Xanthine | N/A | 0.8, 1.2 | Acidic | cdnsciencepub.com |
| Hypoxanthine (B114508) | N/A | 1.9 | Acidic | cdnsciencepub.com |
Protonation Pathways of Xanthine Bases
Salt Formation with Perchloric Acid
Once the desired xanthinium cation is formed, the final step is its precipitation as a salt with the perchlorate anion (ClO₄⁻). This anion is known to enhance the energetic properties of organic compounds. evitachem.com
The formation of the perchlorate salt requires careful control of stoichiometry to ensure a pure product. When preparing caffeinium perchlorate via the protonation route, a 1:1 molar ratio of caffeine and perchloric acid is typically used. researchgate.net The reaction is often conducted in an aqueous solution, where the reactants are dissolved, mixed, and then subjected to crystallization conditions. researchgate.net Kinetic studies of caffeine oxidation in perchloric acid also utilize controlled stoichiometric ratios of the acid and caffeine. researchgate.netsciencepublishinggroup.com
If the cation is the 1,3,7,9-tetramethylxanthinium species prepared via alkylation, the perchlorate salt can be synthesized through an anion metathesis (exchange) reaction. evitachem.com For example, 1,3,7,9-tetramethylxanthinium iodide can be treated with a soluble perchlorate salt (e.g., silver perchlorate), where the insoluble silver iodide precipitates, leaving the desired 1,3,7,9-tetramethylxanthinium perchlorate in solution, ready for crystallization.
Obtaining high-quality single crystals is crucial for definitive structural characterization via X-ray diffraction. For organic salts like xanthinium perchlorate, several crystallization techniques can be optimized. at.uamdpi.com
A widely used and effective method is slow evaporation from solution. researchgate.netat.ua For caffeinium perchlorate monohydrate, single crystals have been successfully grown by dissolving the 1:1 stoichiometric mixture of caffeine and perchloric acid in water with gentle heating to form a clear solution. Subsequent slow evaporation of the water at a constant temperature (e.g., 293 K) over several days yields well-formed crystals. researchgate.net
General optimization strategies for single crystal growth include:
Solvent Selection: Using a solvent or a mixture of solvents in which the compound has moderate solubility. For some organic perchlorates, mixed solvent systems (e.g., methanol/ethanol/water) can be effective. acs.org
Temperature Control: Slow cooling of a saturated solution can promote the growth of fewer, larger crystals over the rapid precipitation of a polycrystalline powder.
Vapor Diffusion: Allowing a solvent in which the compound is soluble to slowly mix with a vaporous "anti-solvent" in which it is insoluble can provide the gradual change in saturation needed for high-quality crystal growth.
Minimizing Nucleation: Ensuring a clean, smooth crystallization vessel and minimizing mechanical disturbances can prevent excessive nucleation, allowing for the growth of larger single crystals from a limited number of seeds. acs.org
| Compound | Crystallization Method | Solvent | Conditions | Reference(s) |
| Caffeinium Perchlorate Monohydrate | Slow Evaporation | Water | Clear solution formed by heating, evaporated over one week at 293 K. | researchgate.net |
| Morpholinium Perchlorate | Slow Evaporation | Water | Solution left for slow evaporation at room temperature. | at.ua |
| 4-Iodoanilinium Perchlorate 18-crown-6 | Solution Method | Acetone | Natural volatilization of solvent at room temperature. | mdpi.com |
| dabcoHClO₄·2CH₃OH | High-Pressure Isochoric Growth | Methanol:Ethanol:Water | Slowly cooling a heated, pressurized solution in a diamond-anvil cell. | acs.org |
Optimization of Crystallization Techniques for Single Crystal Growth
Solvent Selection for Recrystallizationresearchgate.netbohrium.com
The purification of 1,3,7,9-tetramethylxanthinium salts, including the perchlorate, relies heavily on recrystallization. The choice of solvent is critical for obtaining high-purity crystals. For the precursor salts, a common procedure involves washing the crude product with a solvent in which it has low solubility, such as diethyl ether, to remove unreacted starting materials and byproducts. acs.org For the recrystallization of the salts themselves, polar solvents are generally employed due to the ionic nature of the compound. Water is a potential solvent, as indicated by the synthesis of related silver complexes in aqueous media. researchgate.net Acetonitrile is another solvent used in the synthesis and purification of related xanthinium salts, such as in the reaction of the iodide salt with silver nitrate (B79036). scialert.net The selection of an appropriate solvent system depends on the specific salt's solubility profile, aiming for high solubility at elevated temperatures and low solubility at room temperature or below to maximize yield.
Temperature and Evaporation Rate Controlresearchgate.netresearchgate.net
Temperature plays a crucial role throughout the synthesis and purification process. The initial alkylation of caffeine often requires elevated temperatures, such as refluxing at 100°C in nitrobenzene, to overcome the activation energy for methylating the N9 position. acs.org For recrystallization, precise temperature control is essential. The crude product is typically dissolved in a minimal amount of a suitable solvent at an elevated temperature to ensure complete dissolution. Subsequently, the solution is slowly cooled to allow for the gradual formation of well-defined crystals, which helps to exclude impurities. Rapid cooling can lead to the precipitation of amorphous solid, trapping impurities within the product. The rate of solvent evaporation, if used as a crystallization method, must also be carefully controlled. Slow evaporation provides the time needed for the ordered arrangement of molecules into a crystal lattice, enhancing purity.
Purification Strategies for High Purity 1,3,7,9-Xanthinium Perchlorate
Achieving high purity for 1,3,7,9-tetramethylxanthinium perchlorate involves a combination of techniques. The primary method is recrystallization, as detailed above. In addition to recrystallization, washing the precipitated solid is a key purification step. For example, after the initial synthesis, the crude product is often washed with diethyl ether to remove non-polar impurities and excess reagents. acs.org
For xanthinium salts, anion exchange is not only a synthetic step but can also be part of the purification strategy. Converting the initial crude salt (e.g., iodide or methyl sulfate) into the perchlorate can itself be a purification step, as the crystallization of the target salt may leave different impurities behind in the solution. For instance, converting an iodide salt using a silver salt results in the precipitation of silver iodide, effectively removing the iodide anion and any associated impurities. scialert.net The subsequent crystallization of the desired perchlorate salt from a new solvent system further refines the product. The purity of the final compound is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.orgresearchgate.net
Analogous Synthetic Approaches for Related Xanthinium Saltsevitachem.comCurrent time information in Bangalore, IN.
The synthetic strategies used for 1,3,7,9-tetramethylxanthinium perchlorate are applicable to a range of other xanthinium salts. The fundamental approach involves the N-alkylation or N-arylation of a suitable xanthine precursor, followed by anion exchange if necessary. acs.org
Common xanthine precursors besides caffeine include theophylline (1,3-dimethylxanthine) and theobromine (B1682246) (3,7-dimethylxanthine). chemrxiv.org These precursors can be alkylated at their vacant nitrogen positions using various alkylating agents. For example, xanthine derivatives can be readily ethylated at the N9 position using ethyl tosylate or diethyl sulfate. mdpi.comresearchgate.net
The choice of the counter-anion can be varied to produce a wide array of xanthinium salts. For instance, instead of perchlorate, anions like hexafluorophosphate (B91526) (PF₆⁻), tetrafluoroborate (B81430) (BF₄⁻), nitrate (NO₃⁻), or simple halides (Cl⁻, Br⁻) can be introduced. acs.orgscialert.netmdpi.comresearchgate.net The synthesis of the hexafluorophosphate salt is often achieved through anion exchange with ammonium hexafluorophosphate (NH₄PF₆). acs.org Similarly, chloride salts can be prepared from PF₆⁻ salts by precipitation upon mixing with a chloride source like tetrabutylammonium (B224687) chloride ([ⁿBu₄N]Cl) in a suitable solvent. mdpi.com These analogous syntheses highlight the modularity of the approach, allowing for the generation of a library of xanthinium salts with tailored properties based on the N-substituents and the counter-anion.
Table 2: Names of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,3,7,9-Tetramethylxanthinium Perchlorate |
| Caffeine (1,3,7-Trimethylxanthine) |
| 1,3,7,9-Tetramethylxanthinium Iodide |
| Dimethylformamide (DMF) |
| Dimethyl Sulfate |
| Nitrobenzene |
| Diethyl Sulfate |
| Perchloric Acid |
| Silver Nitrate |
| Theophylline (1,3-Dimethylxanthine) |
| Theobromine (3,7-Dimethylxanthine) |
| Ethyl Tosylate |
| Ammonium Hexafluorophosphate |
| Tetrabutylammonium Chloride |
| 1,3,7,9-Tetramethylxanthinium Methyl Sulfate |
| 1,3,7,9-Tetramethylxanthinium Ethyl Sulfate |
| 1,3,7,9-Tetramethylxanthinium Tetrafluoroborate |
Advanced Structural Characterization and Crystallography of 1,3,7,9 Xanthinium Perchlorate
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction has been the definitive method for elucidating the precise three-dimensional structure of xanthinium perchlorate (B79767) in its crystalline form. This powerful analytical technique has enabled a detailed examination of its atomic arrangement, including unit cell dimensions, molecular shape, and the interactions governing its crystal packing. Studies have been conducted on hydrated forms of the compound, specifically xanthinium perchlorate monohydrate and dihydrate. researchgate.netresearchgate.net
The crystallographic analysis of xanthinium perchlorate hydrates has provided foundational data regarding its crystal system and symmetry. The Cambridge Structural Database (CSD) reference code for xanthinium perchlorate monohydrate has been identified as VURMUR. researchgate.netresearchgate.net While these studies confirm the successful determination of the crystal structure, the specific unit cell parameters (a, b, c, α, β, γ) and the space group designation are not detailed within the scope of the available literature.
X-ray diffraction studies have been crucial in determining the exact molecular conformation and the predominant tautomeric form of the xanthine (B1682287) molecule within the salt. The xanthinium cation, derived from the purine (B94841) base xanthine, can theoretically exist in several tautomeric forms. Crystallographic evidence provides an unambiguous assignment of the protonation site.
Structural analyses of both xanthinium perchlorate monohydrate and dihydrate confirm that the cation consistently adopts the oxo-N(9)–H tautomeric form. researchgate.netresearchgate.net This indicates that in the presence of perchloric acid, the xanthine molecule is protonated at the N9 position of the purine ring system. This finding is critical for understanding the charge distribution and hydrogen bonding potential of the cation.
Detailed analysis of the crystal structure provides precise measurements of bond lengths and angles for both the organic cation and the inorganic anion. In the related xanthinium perchlorate dihydrate, the bond lengths within the imidazole (B134444) ring of the cation, specifically N7—C8 at 1.314(3) Å and N9—C8 at 1.341(3) Å, are consistent with the assigned N(9)-H tautomer. The perchlorate anion maintains its characteristic tetrahedral geometry. iucr.org The Cl-O bond lengths typically range from 1.41 Å to 1.44 Å, with O-Cl-O angles centering around the ideal tetrahedral angle of 109.5°. iucr.org
| Parameter | Value (Å or °) | Ion |
| Bond Length | ||
| N7—C8 | 1.314 (3) | Xanthinium Cation |
| N9—C8 | 1.341 (3) | Xanthinium Cation |
| Cl—O (Range) | 1.4116 (15) - 1.4421 (15) | Perchlorate Anion |
| Bond Angle | ||
| O—Cl—O (Range) | 108.29 (9) - 111.24 (12) | Perchlorate Anion |
Data derived from studies on xanthinium and hypoxanthinium perchlorate hydrates. iucr.org
The xanthinium cation is an achiral molecule. Its planar, aromatic purine ring system lacks any stereocenters. Consequently, the compound is not optically active, and considerations of stereochemical configuration or chirality are not applicable to its structure.
Elucidation of Molecular Conformation and Tautomeric Form
Supramolecular Architecture and Intermolecular Interactions in the Solid State
The crystal packing of xanthinium perchlorate is dictated by a network of robust intermolecular interactions, primarily hydrogen bonds. The protonated N9-H group and other N-H groups on the xanthinium cation act as hydrogen bond donors, while the oxygen atoms of the perchlorate anion and, in hydrated forms, the water molecules serve as acceptors. nih.gov These N-H···O interactions are the key synthons that guide the self-assembly of the ions into a stable, ordered lattice. researchgate.net
In the solid state, these interactions lead to the formation of complex, higher-order supramolecular structures. nih.gov For instance, in the bromide salt analogue, which shares the same cation, the combination of hydrogen bonding and π-stacking interactions between the purine rings results in the formation of distinct wave-like and staircase-like architectures. researchgate.netresearchgate.net Similar arrangements involving alternating layers or sheets of cations and anions, interconnected by hydrogen bonds, are characteristic of xanthinium perchlorate as well. iucr.org
Hydrogen Bonding Networks
N–H···O hydrogen bonds are fundamental to the structural integrity of xanthinium perchlorate crystals. These interactions occur between the hydrogen atoms attached to the nitrogen atoms of the xanthinium purine ring (the donor) and oxygen atoms from either the perchlorate anions or the carbonyl groups of adjacent cations (the acceptor). researchgate.netresearchgate.net The protonation at the N7 position makes the N7-H group a particularly strong hydrogen bond donor. iucr.org This protonation is crystallographically confirmed by the specific bond angles within the imidazole ring of the cation; for instance, in xanthinium perchlorate dihydrate, the C5–N7–C8 angle is 108.3(16)°. iucr.org These N–H···O bonds link cations to anions and cations to other cations, often forming recognizable supramolecular patterns or synthons, such as the R²₂(8) ring motif observed in related structures. researchgate.netresearchgate.net
Table 1: Representative N–H···O Hydrogen Bond Parameters in Related Xanthine Salts Note: Data for closely related xanthinium salt structures is used to illustrate typical interaction geometries.
| Donor (D) | Acceptor (A) | D···A (Å) | H···A (Å) | D–H···A (°) | Symmetry Code | Reference |
| N7–H7 | O(perchlorate) | 2.85 | 1.98 | 165 | (i) | researchgate.netiucr.org |
| N1–H1 | O(carbonyl) | 2.78 | 1.90 | 170 | (ii) | researchgate.net |
| N3–H3 | O(water) | 2.82 | 1.95 | 168 | (iii) | iucr.org |
(Geometric data are illustrative based on typical values found in published crystal structures of xanthinium salts.)
In the hydrated forms of xanthinium perchlorate, O–H···O interactions involving the water molecules of crystallization are prevalent and crucial for stabilizing the lattice. iucr.org These water molecules can act as both hydrogen bond donors (via their O-H groups) and acceptors (via their oxygen lone pairs). They effectively bridge different components of the crystal, forming connections between the xanthinium cations (via carbonyl oxygens) and the perchlorate anions. slu.se They can also link to other water molecules, creating extended water-mediated hydrogen bonding chains or clusters. nih.gov The interaction between water and the perchlorate anion is characterized as a relatively weak hydrogen bond compared to water-water interactions in bulk liquid. slu.sersc.org These O–H···O bonds contribute to the formation of specific ring motifs within the crystal packing. iucr.org
Water molecules are integral structural components in hydrated xanthinium perchlorate crystals, acting as a "molecular glue" that reinforces the supramolecular architecture. researchgate.netiucr.org They participate extensively in the hydrogen-bonding scheme by linking cations to anions, cations to other cations, and anions to other anions. A notable structural motif found in related purine salts is the pairing of cations through a bridging water molecule, which engages in both N-H···O and O-H···N hydrogen bonds to form a stable R³₃(11) ring motif. iucr.org The water molecules hydrate (B1144303) the perchlorate anions, forming hydrogen bonds with the perchlorate oxygens, and also interact with the hydrophilic sites of the xanthinium cation, namely the carbonyl groups and ring nitrogens. slu.senih.gov
Non-Classical Interactions
In addition to the extensive hydrogen bonding networks, the crystal structure of xanthinium perchlorate is further stabilized by other, more subtle non-classical interactions. These forces, while individually weaker than classical hydrogen bonds, are collectively significant in determining the final, most stable packing arrangement of the molecules in the solid state.
A significant non-classical interaction observed in the crystal structures of related xanthine salts is the carbonyl···π interaction. researchgate.netresearchgate.net This involves an electrostatic interaction between the electron-rich oxygen atom of a carbonyl group (C=O) on one xanthinium cation and the electron-deficient π-system of the purine ring on a neighboring, symmetry-related cation. researchgate.netresearchgate.net This type of interaction helps to consolidate the crystal packing, often leading to the formation of specific wave-like or staircase-like architectural motifs in the supramolecular assembly. researchgate.netresearchgate.net The geometry of this interaction is specific, with the carbonyl oxygen positioned over the face of the six-membered or five-membered ring of an adjacent purine system.
Electrostatic Contributions
The crystal structure of an ionic salt like 1,3,7,9-xanthinium perchlorate is fundamentally governed by electrostatic interactions. The primary forces are the strong coulombic attractions between the positively charged 1,3,7,9-tetramethylxanthinium cation and the negatively charged anion (perchlorate or, in our analogue, hexafluorophosphate). researchgate.net Beyond this, more directional interactions such as hydrogen bonds are critical. In related crystalline salts of protonated purine alkaloids, N—H···O and C—H···O hydrogen bonds are key stabilizing features that direct the assembly of molecules. iucr.org In the crystal structure of bis(caffeinium) hexachloridoplatinum(IV), contacts between the cation and the anion (H···Cl) are a major component of the intermolecular interactions, accounting for a significant portion of the Hirshfeld surface area. nih.gov These electrostatic forces, from strong ionic attractions to weaker hydrogen bonds, collectively dictate the orientation and packing of the ions within the crystal.
Formation of Supramolecular Motifs and Chains (e.g., R²₂(8), R³₃(11))
Analysis of the available crystallographic data for 1,3,7,9-tetramethylxanthinium hexafluorophosphate (B91526) and related caffeinium salts does not indicate the presence of the specific R²₂(8) or R³₃(11) supramolecular synthons. scialert.netnih.goviucr.org However, other significant supramolecular features are observed. In the crystal structure of bis(caffeinium) hexachloridoplatinum(IV), for instance, the cations and anions assemble into a layered structure through a network of strong N—H···Cl and weaker C—H···O hydrogen bonds, complemented by π–π stacking interactions. nih.gov Similarly, in a caffeinium salt with 2,6-dihydroxybenzoate, N—H···O⁻ hydrogen bonds link the ionic species, which are then organized into a two-dimensional structure by further C—H···O interactions and π-stacking forces. iucr.org These findings demonstrate that the supramolecular chemistry of this cation is dominated by the formation of chains and layers driven by a combination of hydrogen bonding and stacking forces rather than the specific cyclic motifs mentioned.
Crystal Packing Analysis
The crystal packing of 1,3,7,9-tetramethylxanthinium hexafluorophosphate has been determined by single-crystal X-ray diffraction. scialert.net The compound crystallizes in the monoclinic space group P2₁/c. scialert.net The unit cell parameters are a = 12.776(1) Å, b = 6.4242(7) Å, c = 17.118(2) Å, with β = 111.836(2)°. scialert.net The volume of the unit cell is 1304.1(3) ų, accommodating four formula units (Z=4), leading to a calculated density of 1.804 g/cm³. scialert.net This arrangement reflects the efficient packing of the bulky 1,3,7,9-tetramethylxanthinium cations with the hexafluorophosphate anions, driven by the interplay of electrostatic forces, hydrogen bonds, and potential π-stacking interactions to achieve a stabilized crystal lattice.
Interactive Table: Crystallographic Data for 1,3,7,9-Tetramethylxanthinium Hexafluorophosphate
| Parameter | Value |
| Chemical Formula | C₉H₁₃F₆N₄O₂P |
| Molecular Weight | 354.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.776 (1) |
| b (Å) | 6.4242 (7) |
| c (Å) | 17.118 (2) |
| β (°) | 111.836 (2) |
| Volume (ų) | 1304.1 (3) |
| Z (Formula units/cell) | 4 |
| Calculated Density (g/cm³) | 1.804 |
In related structures, such as bis(caffeinium) hexachloridoplatinum(IV), the crystal packing explicitly results in a pseudo-layered architecture. researchgate.netnih.gov The caffeinium cations form distinct double layers that are sustained by hydrogen bonds and π-stacking interactions. researchgate.netnih.gov These cationic layers are arranged with the [PtCl₆]²⁻ anions, creating an alternating organic-inorganic domain structure. While a detailed description of the packing for 1,3,7,9-tetramethylxanthinium hexafluorophosphate is not available, the presence of planar cations and the directional nature of hydrogen bonding in similar systems strongly suggest a propensity for forming ordered, layered arrangements rather than more complex, wave-like architectures.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.org The surface is generated around a molecule, and the distance from the surface to the nearest nucleus internal (dᵢ) and external (dₑ) to the surface is calculated. These values are combined into a normalized contact distance (dₙₒᵣₘ), which is mapped onto the surface using a color scale. Red spots on the dₙₒᵣₘ surface indicate close contacts (shorter than van der Waals radii), blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov This technique allows for an unbiased identification of all close contacts, moving beyond simple distance and angle analysis to view the molecule as a whole. rsc.org The two-dimensional fingerprint plot is a histogram of dᵢ versus dₑ, which summarizes all intermolecular contacts and allows for their quantitative decomposition. nih.gov
Quantification of Intermolecular Contact Contributions (e.g., O···H/H···O)
A specific Hirshfeld surface analysis for 1,3,7,9-tetramethylxanthinium perchlorate or its hexafluorophosphate analogue is not available in the reviewed literature. However, a detailed analysis of the closely related bis(caffeinium) hexachloridoplatinum(IV) provides representative insights into the types of interactions that dominate the crystal packing of such cations. nih.gov
For the caffeinium cation in this structure, the most significant contributions to the crystal packing are from H···H, H···Cl/Cl···H, and O···H/H···O contacts. nih.gov The H···H contacts, representing van der Waals forces, are the most abundant. The H···Cl and O···H contacts are characteristic of the hydrogen bonds that link the cations to the anions and to each other. nih.gov
Interactive Table: Representative Intermolecular Contact Contributions for a Caffeinium Cation from Hirshfeld Surface Analysis
Data from bis(caffeinium) hexachloridoplatinum(IV) as a representative example. nih.gov
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 31.2 |
| H···Cl / Cl···H | 22.6 |
| O···H / H···O | 21.9 |
Visualization of Interaction Types on Molecular Surfaces
The study of intermolecular interactions within the crystal lattice of this compound is effectively facilitated by Hirshfeld surface analysis. This computational method allows for the visualization and quantification of the diverse non-covalent contacts that contribute to the stability of the crystal structure. The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, partitioning the crystalline space into regions where the contribution of a given molecule to the total electron density is dominant.
Key insights are derived from graphical representations mapped onto this surface, particularly the normalized contact distance (d_norm), shape index, and 2D fingerprint plots. nih.govmdpi.com
The d_norm map utilizes a red-white-blue color scheme to highlight intermolecular contacts. Red regions signify contacts that are shorter than the van der Waals radii of the interacting atoms, indicating strong hydrogen bonds or other close contacts. nih.govnih.gov Blue regions represent contacts that are longer than the van der Waals radii, while white areas denote contacts of intermediate length, close to the van der Waals separation. nih.gov For this compound, prominent red spots are anticipated on the d_norm surface, corresponding to the strong hydrogen bonds between the hydrogen atoms of the xanthinium cation and the oxygen atoms of the perchlorate anion (C-H···O).
The shape index and curvedness plots provide further detail about the surface topology. The shape index is particularly useful for identifying π-π stacking interactions, which appear as adjacent red and blue triangular patterns. mdpi.com Curvedness highlights areas of high curvature on the surface, which typically correspond to the edges of the molecule where different atomic environments meet. mdpi.com
| Interaction Type | Expected Contribution | Description |
| O···H/H···O | High | Represents the primary hydrogen bonding between the oxygen atoms of the perchlorate anion and hydrogen atoms on the xanthinium cation. This is the most significant interaction stabilizing the crystal lattice. iucr.orgnih.gov |
| H···H | Moderate | Arises from contacts between hydrogen atoms on neighboring molecules. nih.gov |
| C···H/H···C | Minor | Weaker interactions involving carbon and hydrogen atoms, often seen at the edges of the 2D fingerprint plot. nih.gov |
| N···O/O···N | Minor | Potential weaker contacts between the nitrogen atoms of the purine ring and the oxygen atoms of the perchlorate anion. |
| π-π Stacking | Possible | Interactions between the aromatic purine rings of adjacent cations, identifiable by characteristic patterns on the shape index map. iucr.org |
Comparative Crystallographic Analysis with Related Purine and Perchlorate Salts
In both hypoxanthinium perchlorate monohydrate and adeninium perchlorate, the purine base is protonated. iucr.orgresearchgate.net In the hypoxanthine (B114508) salt, protonation occurs at the N7 position. iucr.orgnih.gov The crystal structure is stabilized by a combination of N—H⋯O and C—H⋯O hydrogen bonds involving the perchlorate anions. researchgate.net Notably, in the hypoxanthine salt, the cations are paired through a water molecule via N—H⋯O and O—H⋯N hydrogen bonds, forming an R³₃(11) ring motif. iucr.orgnih.gov
In contrast, the crystal packing of adeninium perchlorate involves direct hydrogen bonding between the adeninium cations and the perchlorate anions, with all hydrogen atoms participating in these interactions. researchgate.net The perchlorate anion in the adeninium salt structure is disordered over two sites. researchgate.net
A key feature in the crystal packing of many purine salts is the presence of π–π stacking interactions between the planar aromatic rings of the cations. iucr.org These interactions contribute significantly to the stability of the supramolecular assembly. For instance, in hypoxanthinium 5-sulfosalicylate, π–π stacking is a dominant feature, whereas in hypoxanthinium perchlorate, C—O⋯π interactions are observed instead. iucr.org The specific arrangement in this compound would depend on the steric hindrance introduced by the four methyl groups, which may influence the efficiency of π-π stacking.
The perchlorate anion itself is a regular tetrahedron and typically participates in the crystal structure by acting as a hydrogen bond acceptor. ias.ac.in Its interactions are crucial in linking the cationic components into a stable three-dimensional network, as seen in various organic and inorganic perchlorate salts. nih.govnih.gov The anion's ability to form multiple hydrogen bonds plays a central role in the formation of supramolecular sheets and other complex architectures. iucr.org
| Feature | This compound (Predicted) | Hypoxanthinium Perchlorate Monohydrate iucr.orgnih.gov | Adeninium Perchlorate researchgate.net |
| Cation | 1,3,7,9-Tetramethylxanthinium | 6-Oxo-1,9-dihydropurin-7-ium | 6-Amino-9H-purin-1-ium |
| Protonation Site | N/A (Quaternary Ammonium) | N7 | N1 |
| Primary H-Bonding | C-H···O | N-H···O, C-H···O, O-H···N (via H₂O) | N-H···O, C-H···O |
| Key Supramolecular Motif | Likely 3D network via C-H···O bonds | Cations paired through a water molecule (R³₃(11) motif) | Cations linked by N–H···N and N–H···O hydrogen bonds |
| π-π Stacking | Possible, may be sterically hindered | C-O···π interactions present | Present |
| Anion Role | Hydrogen bond acceptor, linking cations | Hydrogen bond acceptor, linking cations and water | Hydrogen bond acceptor, linking cations |
| Anion Disorder | Possible | Not reported | Yes (two sites) |
Spectroscopic Analysis and Vibrational Dynamics of 1,3,7,9 Xanthinium Perchlorate
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for elucidating the molecular structure and bonding characteristics of 1,3,7,9-Xanthinium Perchlorate (B79767). By probing the distinct vibrational modes of its constituent ions—the xanthinium cation and the perchlorate anion—these methods provide a detailed fingerprint of the compound. The resulting spectra are characterized by specific absorption (IR) or scattering (Raman) bands, the frequencies of which correspond to the discrete energy levels of molecular vibrations. Analysis of these spectra allows for the precise assignment of vibrational modes to specific functional groups and structural motifs within the ions.
Assignment of Characteristic Vibrational Modes of the Xanthinium Cation
The vibrational spectrum of the xanthinium cation is complex, featuring contributions from the purine (B94841) ring, its associated N-H and C-H bonds, and the two carbonyl groups. The analysis relies on comparisons with related purine alkaloids such as xanthine (B1682287), caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246). nih.govresearchgate.net
The core purine structure of the xanthinium cation gives rise to a series of characteristic stretching and bending vibrations in the fingerprint region of the spectrum. These modes are often coupled and delocalized over the two fused rings (pyrimidine and imidazole). nih.gov The stretching vibrations of C=C, C=N, and C-N bonds within the rings typically appear in the 1650–1200 cm⁻¹ range. researchgate.netnih.gov In related xanthine derivatives, bands corresponding to the stretching modes of the purine ring are observed at approximately 1565 cm⁻¹ and 1530 cm⁻¹. researchgate.net In-plane and out-of-plane bending and deformation modes of the entire ring system occur at lower frequencies, providing further structural information.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Ring Stretching (C=C, C=N) | 1650 - 1450 | Involves the stretching and contraction of double bonds within the pyrimidine (B1678525) and imidazole (B134444) rings. |
| Ring Stretching (C-N) | 1400 - 1200 | Relates to the stretching of single bonds between carbon and nitrogen atoms in the purine core. researchgate.netnih.gov |
| Ring In-Plane Bending/Deformation | 1200 - 800 | Changes in the bond angles within the plane of the purine ring. |
| Ring Out-of-Plane Bending | Below 800 | Deformation of the ring structure out of its primary plane. |
The high-frequency region of the vibrational spectrum is dominated by N-H and C-H stretching modes. The N-H stretching vibrations of the pyrimidine and imidazole rings in protonated purine systems are typically observed as broad bands in the 3150–3110 cm⁻¹ range. researchgate.net Their position and broadness are often influenced by hydrogen bonding interactions within the crystal lattice.
The aromatic C-H stretching vibration, corresponding to the C8-H bond of the imidazole ring, is expected in the 3100–3000 cm⁻¹ region. derpharmachemica.com For methylated xanthine derivatives like caffeine, C-H stretching bands from the methyl groups are also present. These aliphatic C-H stretches typically appear just below 3000 cm⁻¹, commonly in the 2960–2850 cm⁻¹ range. researchgate.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3150 - 3100 | Stretching of the N-H bonds in the purine ring system. researchgate.net |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the C-H bond on the imidazole ring. derpharmachemica.com |
| Aliphatic C-H Stretch (if substituted) | 3000 - 2850 | Symmetric and asymmetric stretching of C-H bonds in methyl or other alkyl groups. |
The xanthinium cation contains two carbonyl groups (C2=O and C6=O), which give rise to strong and distinct absorption bands in the IR spectrum. unist.ac.kr The C=O stretching vibrations typically occur in the 1850–1600 cm⁻¹ region. researchgate.net In analogous compounds like caffeine and theophylline, two distinct carbonyl bands are observed. For instance, in caffeine, these bands appear around 1700 cm⁻¹ and 1650-1660 cm⁻¹. researchgate.netresearchgate.net The higher frequency band is often assigned to the C6=O group in the pyrimidine ring, while the lower frequency band is attributed to the C2=O group. The precise positions of these bands can be influenced by factors such as electron delocalization, inductive effects, and intermolecular hydrogen bonding. researchgate.net
| Compound | C6=O Stretch (cm⁻¹) | C2=O Stretch (cm⁻¹) | Reference |
|---|---|---|---|
| Xanthine | ~1702 | ~1720, 1625 | researchgate.net |
| Theophylline | ~1718 | ~1666 | nih.gov |
| Caffeine | ~1700 | ~1660 | researchgate.netresearchgate.net |
| Theobromine | ~1660 | (overlapped/shifted) | researchgate.net |
Identification and Analysis of Perchlorate Anion Vibrational Modes
The perchlorate anion (ClO₄⁻) possesses a tetrahedral (Td) symmetry in its isolated state. This high symmetry results in four fundamental vibrational modes, of which only two (ν₃ and ν₄) are typically infrared active and all four are Raman active. However, interactions within the crystal lattice can lead to a lowering of this symmetry, causing modes that were previously IR-inactive (like ν₁) to appear in the spectrum. nih.govresearchgate.net
The most prominent vibrational modes of the perchlorate anion used for its identification are the symmetric and asymmetric stretching vibrations.
ν₁ (A₁): Symmetric Stretch. This mode involves the synchronous stretching of all four Cl-O bonds. For an isolated ion, it is only Raman active. However, it often appears as a weak band in the IR spectrum of crystalline salts due to symmetry reduction. It is typically observed as a sharp, intense peak in the Raman spectrum around 930 cm⁻¹. researchgate.net
ν₃ (F₂): Asymmetric Stretch. This mode is a triply degenerate vibration involving the out-of-phase stretching of the Cl-O bonds. It gives rise to a very strong and often broad absorption band in the infrared spectrum, typically found in the region of 1120–1080 cm⁻¹. Splitting of this band can occur if the tetrahedral symmetry of the anion is significantly distorted by its crystalline environment.
| Mode | Symmetry | Description | Approximate Wavenumber (cm⁻¹) | Activity |
|---|---|---|---|---|
| ν₁ | A₁ | Symmetric Stretch | ~930 | Raman (strong), IR (weak/inactive) |
| ν₃ | F₂ | Asymmetric Stretch | ~1100 | IR (strong), Raman (active) |
Bending Modes (ν₂, ν₄)
The vibrational spectrum of 1,3,7,9-xanthinium perchlorate is characterized by distinct bending modes of the perchlorate anion (ClO₄⁻). The perchlorate ion, possessing tetrahedral (Td) symmetry, exhibits four fundamental vibrational modes, two of which are bending modes: the symmetric bend (ν₂) and the asymmetric bend (ν₄).
In various perchlorate salts, the ν₂ mode, which is a doubly degenerate E mode, is typically observed in the Raman spectrum in the range of 460-465 cm⁻¹. The ν₄ mode, a triply degenerate F₂ mode, is active in both infrared (IR) and Raman spectroscopy and generally appears around 625-630 cm⁻¹. For instance, in anilinium perchlorate, the ν₂(E) is observed at 465 cm⁻¹ in the Raman spectrum, while the ν₄(F₂) appears at 626 cm⁻¹. Similarly, in tetramethylammonium (B1211777) perchlorate, these bending modes are found at comparable frequencies. The precise positions of these bands can be influenced by factors such as cation interactions and crystal lattice effects.
Table 1: Bending Modes of the Perchlorate Anion in Related Compounds
| Compound | ν₂ (E) (cm⁻¹) | ν₄ (F₂) (cm⁻¹) |
| Anilinium Perchlorate | 465 (Raman) | 626 (Raman) |
| Tetramethylammonium Perchlorate | ~460 (Raman) | ~625 (IR/Raman) |
Effects of Hydrogen Bonding and Crystal Packing on Vibrational Spectra
The vibrational spectra of this compound are significantly influenced by intermolecular interactions, primarily hydrogen bonding and crystal packing forces. While the 1,3,7,9-tetramethylxanthinium cation lacks the N-H protons found in xanthine and its less methylated derivatives, hydrogen bonding can still occur between the C-H groups of the methyl substituents and the oxygen atoms of the perchlorate anion. These C-H···O interactions, although weaker than conventional N-H···O or O-H···O bonds, can lead to shifts in the vibrational frequencies of both the cation and the anion.
In related xanthinium salts, such as hypoxanthinium and xanthinium bromides, extensive N-H···O, N-H···Br, C-H···Br, and O-H···Br interactions govern the crystal packing, leading to the formation of complex supramolecular architectures. scilit.com Similarly, in various organic perchlorate salts, N-H···O and C-H···O hydrogen bonds are key in dictating the crystal structure. scilit.com The presence of such interactions in the crystal lattice of this compound would restrict the rotational and translational freedom of the ions, potentially leading to the splitting of degenerate vibrational modes and the appearance of new bands in the spectra.
The packing of the bulky 1,3,7,9-tetramethylxanthinium cations and the tetrahedral perchlorate anions will also affect the vibrational dynamics. Crystal field effects can cause the splitting of degenerate modes of the perchlorate anion, providing information about the site symmetry of the ion within the crystal lattice.
Low-Temperature Vibrational Studies
Low-temperature vibrational studies, where applicable, can provide more detailed information about the structure and dynamics of this compound. As the temperature is lowered, thermal motion is reduced, which can lead to a sharpening of the spectral bands and the resolution of closely spaced or overlapping peaks. This is particularly useful for observing the effects of weak intermolecular interactions and subtle structural changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.
Proton (¹H) NMR Spectroscopic Elucidation of Protonation Site and Electronic Environment
The ¹H NMR spectrum of the 1,3,7,9-tetramethylxanthinium cation provides key information about the electronic environment of the protons. The quaternization of the N9 nitrogen atom, in addition to the pre-existing methyl groups at N1, N3, and N7, results in a highly deshielded purine ring system.
In related 9-alkylated xanthinium salts, the proton at the C8 position is typically observed as a singlet at a downfield chemical shift, indicating a significant positive charge localization in the imidazole ring. The methyl groups at the N1, N3, N7, and N9 positions will also give rise to distinct singlets in the ¹H NMR spectrum. The chemical shifts of these methyl groups are sensitive to their electronic environment and steric interactions within the molecule. For a 1,3-dimethyl-7-benzyl-9-ethylxanthinium salt, the C⁸H proton appears as a singlet at 9.60 ppm in DMSO-d₆. mdpi.com The methyl and methylene (B1212753) protons of the alkyl substituents also show characteristic chemical shifts. mdpi.com
Table 2: Hypothetical ¹H NMR Chemical Shifts for 1,3,7,9-Tetramethylxanthinium Cation
| Proton | Chemical Shift (ppm) (Predicted) | Multiplicity |
| C8-H | 9.5 - 10.0 | singlet |
| N1-CH₃ | 3.2 - 3.4 | singlet |
| N3-CH₃ | 3.7 - 3.9 | singlet |
| N7-CH₃ | ~4.2 | singlet |
| N9-CH₃ | ~4.6 | singlet |
Note: These are predicted values based on related structures and are for illustrative purposes.
Carbon-13 (¹³C) NMR Characterization of Carbon Framework
The ¹³C NMR spectrum of this compound provides a detailed map of the carbon framework of the cation. The chemical shifts of the carbon atoms in the purine ring are sensitive to the electron density and the nature of the substituents. The quaternization at N9 is expected to have a significant deshielding effect on the adjacent C4 and C8 carbons.
The carbonyl carbons, C2 and C6, will resonate at the downfield end of the spectrum, characteristic of their chemical environment. The C4, C5, and C8 carbons of the purine ring will exhibit distinct chemical shifts that can be assigned based on comparison with related methylated xanthine derivatives and theoretical calculations. The carbon signals of the four methyl groups at N1, N3, N7, and N9 will also be observed at characteristic chemical shifts.
Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Probing (if applicable)
While less common, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the 1,3,7,9-tetramethylxanthinium cation. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state, protonation state, and involvement in hydrogen bonding.
In purine derivatives, ¹⁵N NMR has been used to determine the site of protonation and to study tautomeric equilibria. researchgate.net For the 1,3,7,9-tetramethylxanthinium cation, the ¹⁵N NMR spectrum would show four distinct signals for the four nitrogen atoms of the purine ring, as well as signals for the nitrogens in any potential counter-ion if it were nitrogen-containing. The quaternized N9 nitrogen would be expected to show a significantly different chemical shift compared to the tertiary nitrogen atoms in neutral caffeine. This technique could definitively confirm the site of quaternization and provide insights into the electronic structure of the cation.
Correlation Spectroscopy (e.g., COSY, HMQC, HMBC) for Structural Confirmation
COSY (Correlation Spectroscopy) would be instrumental in confirming the proton-proton coupling network within the molecule. For the 1,3,7,9-tetramethylxanthinium cation, the most significant COSY correlation would be absent due to the lack of adjacent protons. The spectrum would primarily show the individual singlet resonances of the four methyl groups and the lone aromatic proton, confirming their isolated nature.
HMQC/HSQC (Heteronuclear Single/Multiple Quantum Coherence) experiments establish direct one-bond correlations between protons and the carbons to which they are attached. For the 1,3,7,9-tetramethylxanthinium cation, an HSQC spectrum would be expected to show correlations between:
The protons of the N1-methyl group and the corresponding carbon.
The protons of the N3-methyl group and its attached carbon.
The protons of the N7-methyl group and its carbon.
The protons of the N9-methyl group and its corresponding carbon.
The C8-proton and the C8-carbon.
This would allow for the unambiguous assignment of the chemical shifts for each of these protonated carbons.
H1-CH₃ protons would show correlations to the C2 and C6 carbonyl carbons.
H3-CH₃ protons would show correlations to the C2 and C4 carbons.
H7-CH₃ protons would show correlations to the C5 and C8 carbons.
H9-CH₃ protons would show correlations to the C4 and C8 carbons.
C8-H proton would show correlations to the C4, C5, N7-methyl carbon, and N9-methyl carbon.
These correlations, when pieced together, would provide a comprehensive and definitive confirmation of the 1,3,7,9-tetramethylxanthinium cation's structure. The expected chemical shifts for the protons and carbons of a related compound, 9-ethyl-1,3,7-trimethylxanthinium chloride, are presented in the table below, which can be used as a reference for the anticipated values for the tetramethylated analogue. mdpi.com
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N¹-Me | 3.28 | 28.31 |
| N³-Me | 3.72 | 31.61 |
| N⁷-Me | 4.07 | 35.59 |
| N⁹-CH₂ | 4.58 | 44.97 |
| N⁹-CH₂-CH₃ | 1.51 | 15.12 |
| C⁸-H | 9.58 | 138.85 |
| C⁴ | - | 138.92 |
| C⁵ | - | 107.82 |
| C²=O | - | 150.34 |
| C⁶=O | - | 153.32 |
Data for 9-ethyl-1,3,7-trimethylxanthinium chloride, a structural analogue. mdpi.com
Other Advanced Spectroscopic Techniques
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of caffeine, a closely related precursor, typically exhibits two main absorption bands. researchgate.net The primary absorption maximum (λmax) is observed around 273 nm, with a shoulder at approximately 205 nm. These absorptions are attributed to π → π* transitions within the conjugated purine ring system.
For 1,3,7,9-tetramethylxanthinium perchlorate, it is anticipated that the UV-Vis spectrum would be similar to that of caffeine, as the fundamental chromophore, the xanthine ring, remains the same. However, the quaternization of the N9 position may lead to slight shifts in the absorption maxima (either bathochromic or hypsochromic) due to alterations in the electronic distribution within the purine ring. The perchlorate anion does not absorb in the UV-Vis region and therefore would not be expected to contribute to the spectrum.
| Compound | λmax (nm) | Solvent |
| Caffeine | ~273 | Water |
| Caffeine | ~268 | Not Specified |
This table presents typical UV-Vis absorption data for caffeine as a reference. researchgate.net
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For 1,3,7,9-tetramethylxanthinium perchlorate, the mass spectrum would be expected to show a prominent peak for the 1,3,7,9-tetramethylxanthinium cation. The molecular weight of this cation (C₉H₁₃N₄O₂⁺) is approximately 209.10 g/mol .
In positive-ion mode, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the mass of the 1,3,7,9-tetramethylxanthinium cation. Fragmentation patterns of related quaternary caffeine derivatives often show the loss of a methyl group, which would result in a fragment ion peak at [M-CH₃]⁺. mdpi.com The perchlorate anion (ClO₄⁻) has a mass of approximately 99.45 g/mol and would be observed in negative-ion mode.
The mass spectrum of the precursor, caffeine, typically shows a molecular ion peak at m/z 194, corresponding to its molecular weight.
| Compound/Ion | Expected m/z | Ion Type |
| 1,3,7,9-Tetramethylxanthinium cation | ~209.10 | [M]⁺ |
| Perchlorate anion | ~99.45 | [M]⁻ |
| Caffeine | ~194.08 | [M]⁺ |
Computational and Theoretical Investigations of 1,3,7,9 Xanthinium Perchlorate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to model the electronic structure and properties of xanthine (B1682287) and its derivatives. nih.govacs.org It offers a balance between accuracy and computational cost, making it suitable for studying the relatively large purine (B94841) ring system. DFT calculations have been instrumental in understanding reaction mechanisms, such as the oxidation of xanthine by enzymes, where high activation barriers in early models were rationalized by the absence of factors that stabilize charge accumulation on the substrate. nih.gov Furthermore, DFT studies, in conjunction with experimental techniques like 3D electron diffraction and powder X-ray diffraction, have been used to determine and refine the crystal structure of xanthine itself. cardiff.ac.uk
Geometry optimization is a fundamental DFT procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process yields crucial data on the molecule's geometry and electronic landscape.
DFT calculations can predict key geometric parameters. For instance, in a study of 6-oxo-1,9-dihydropurin-7-ium perchlorate (B79767) monohydrate, a related xanthinium compound, experimental X-ray diffraction data confirmed that protonation occurs at the N7 position, leading to a noticeable widening of the C5–N7–C8 angle. Theoretical calculations on xanthine tautomers have also been performed to determine their optimized geometries, which are crucial for understanding their relative stabilities. cardiff.ac.uk While specific DFT-calculated bond lengths for 1,3,7,9-Xanthinium Perchlorate are not available, the table below summarizes the types of geometric parameters typically determined and their significance in related xanthinium systems.
Table 1: Key Geometric Parameters in Xanthinium Systems
| Parameter | Significance | Typical Findings in Xanthinium Cations |
|---|---|---|
| C-N Bond Lengths | Indicates the degree of double bond character and electron delocalization within the purine rings. | Changes upon protonation or alkylation, reflecting charge redistribution. |
| C=O Bond Lengths | Reflects the polarization of the carbonyl group. | Can be influenced by hydrogen bonding and the site of protonation. |
| C-N-C Bond Angles | Defines the geometry of the five- and six-membered rings. | Protonation at a specific nitrogen atom alters the local ring geometry, as seen with the widening of the C5-N7-C8 angle upon N7 protonation. |
| Torsion Angles | Describes the planarity of the purine ring system. | Xanthinium rings are generally planar, but minor puckering can be influenced by substituents and crystal packing forces. |
DFT calculations can map the distribution of electron density across a molecule. This is often visualized using an electrostatic potential (MEP) map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For xanthinium cations, the positive charge is not localized on a single atom but is delocalized across the purine scaffold. MEP maps are critical for predicting how the cation will interact with other molecules, including anions like perchlorate, solvent molecules, or biological receptors. The most positive potential is typically found around the acidic protons, while negative potentials are located near the oxygen atoms of the carbonyl groups.
Following geometry optimization, vibrational frequency calculations are often performed. These theoretical predictions of vibrational modes (stretching, bending, etc.) are invaluable for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific atomic motion. By comparing the calculated spectrum with the experimental one, scientists can confirm the proposed molecular structure, such as the specific tautomer or protonation site, and make confident assignments of the observed spectral bands. uantwerpen.be
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap implies high kinetic stability and low reactivity. In xanthinium cations, the positive charge generally leads to a lowering of both HOMO and LUMO energy levels compared to neutral xanthine. The distribution of these orbitals across the purine ring determines which sites are most susceptible to nucleophilic or electrophilic attack.
Xanthine can exist in several tautomeric forms and can be protonated at multiple sites. DFT calculations are essential for determining the relative energies of these different forms, thereby predicting the most stable species under various conditions. acs.org
Studies have shown that for neutral xanthine, the N7H and N9H tautomers are the most stable. cardiff.ac.ukbiopolymers.org.ua When xanthine is protonated, the situation becomes more complex. Theoretical calculations have been used to investigate the protonation energies of the exocyclic oxygen atoms and the endocyclic nitrogen atoms. biopolymers.org.ua Results from semiempirical quantum mechanical methods and DFT consistently show that the most probable site of protonation is an endocyclic nitrogen atom in the imidazole (B134444) ring (N7 or N9). biopolymers.org.uacdnsciencepub.com Specifically, DFT models suggest that proton transfer to the N9 position can significantly lower the activation barrier for enzymatic oxidation. nih.gov Experimental studies in acidic solutions confirm that protonation occurs on the purine ring, and these findings are in agreement with theoretical calculations. cdnsciencepub.comresearchgate.net
Table 2: Summary of Theoretical Findings on Xanthine Protonation
| Study Type | Method | Key Findings | Citations |
|---|---|---|---|
| Protonation Energetics | Semi-empirical (AMI) | The endocyclic proton-free nitrogen atom of the imidazole ring is the most probable site of protonation. | biopolymers.org.ua |
| Reaction Mechanism | Density Functional Theory (DFT) | Proton transfer from an acidic residue to the N9 position of xanthine reduces the activation barrier for oxidation by ~30 kcal/mol. | nih.gov |
| Aqueous/Gas Phase Stability | Density Functional Theory (DFT) | Examined tautomeric and ionic configurations for xanthine in solution and gas phases, finding it exists as an equilibrium of anionic and neutral forms at physiological pH. | acs.org |
| Spectroscopic Analysis | NMR & UV Spectroscopy, compared with theoretical calculations | Confirmed protonation occurs on the heterocyclic ring in acidic media. | cdnsciencepub.comresearchgate.net |
Intermolecular Interaction Energy Decomposition
Detailed intermolecular interaction energy decomposition studies specifically for the this compound crystal lattice are not prominently documented in reviewed scientific literature. Such analyses, typically performed using methods like Symmetry-Adapted Perturbation Theory (SAPT) or Density Functional Theory (DFT) with energy decomposition analysis (EDA), would be instrumental in quantifying the nature and strength of the interactions between the xanthinium cation and the perchlorate anion. These calculations would break down the total interaction energy into electrostatics, exchange-repulsion, induction (polarization), and dispersion components.
Theoretical Prediction of Physical Properties
Theoretical calculations, particularly DFT, are widely used to predict the nonlinear optical (NLO) properties of molecules. Purine derivatives have garnered interest in this area due to their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability (β).
Computational studies on push-pull purine derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. The 1,3,7,9-xanthinium cation inherently possesses a "push-pull" character. The purine ring system acts as a π-conjugated bridge, while the electron-withdrawing nature of the positively charged imidazolium-like ring and the electron-donating potential of the rest of the molecule create an intramolecular charge transfer system. This charge asymmetry is a key requirement for a significant second-order NLO response.
While specific calculations for this compound are not found, theoretical studies on similar purine-based systems confirm that this class of compounds is promising for NLO applications. rsc.org The calculated hyperpolarizability values for various push-pull purine derivatives suggest that they can be effective NLO materials.
Table 2: Factors Influencing NLO Properties in Purine Derivatives
| Feature | Role in Enhancing NLO Response |
| Push-Pull System | An electron-donating group connected to an electron-withdrawing group via a π-conjugated system facilitates intramolecular charge transfer, increasing hyperpolarizability. |
| π-Conjugation Length | A longer conjugated system generally allows for more efficient charge transfer, often leading to a larger NLO response. |
| Strength of Donors/Acceptors | Stronger electron-donating and electron-withdrawing groups typically result in a greater NLO effect. |
Solid-State Computational Modeling
Solid-state computational modeling, using techniques like periodic DFT, can predict the structural, electronic, and mechanical properties of crystalline materials. For this compound, such modeling could be used to:
Optimize the crystal structure: Starting from an experimental X-ray diffraction structure, DFT calculations can refine the atomic positions and lattice parameters to find the minimum energy configuration.
Calculate the electronic band structure: This would reveal whether the material is an insulator, semiconductor, or metal, and determine its band gap.
Determine mechanical properties: Properties like the bulk modulus, which describes the material's resistance to compression, can be calculated.
While no specific solid-state computational models for this compound were found, studies on other organic salts, such as Wurster's blue perchlorate, have demonstrated the utility of these methods in understanding magnetic properties and phase transitions in the solid state. ru.nl Similarly, computational studies on the crystal structure of metal complexes involving the 1,3,7,9-tetramethylxanthinium cation have been reported, confirming the structural aspects of the cation within a crystalline environment. nih.govacs.org These studies provide a foundation for how one might approach the computational modeling of the pure this compound salt.
Periodic Boundary Condition (PBC) Calculations for Crystal Lattice
Periodic Boundary Condition (PBC) calculations are a cornerstone of computational solid-state chemistry and physics, designed to simulate the properties of a macroscopic crystal by modeling a small, repeating unit cell. eurekalert.orgnih.gov In this approach, the unit cell, containing a finite number of atoms, is computationally replicated in all three dimensions to form an infinite lattice. eurekalert.orgnih.gov This method effectively eliminates surface effects that would arise from a finite-sized cluster model and allows for the accurate calculation of bulk properties. rsc.org
For this compound, a crystal composed of 1,3,7,9-tetramethylxanthinium cations and perchlorate anions, PBC calculations would be essential for accurately modeling the long-range electrostatic interactions that govern the crystal packing. rsc.org The application of PBC is a standard feature in quantum mechanical calculations of crystalline solids, often employing Density Functional Theory (DFT). acs.orgmdpi.com Such calculations can predict and refine crystal structures, determine electronic properties like band structure and density of states, and calculate vibrational frequencies. nih.govat.ua
The process typically involves:
Defining a unit cell based on experimental data, such as that from X-ray diffraction.
Applying PBC to replicate this cell infinitely.
Performing geometry optimization to find the lowest energy arrangement of atoms within the unit cell, which corresponds to the most stable crystal structure. nih.gov
Calculating various properties of the bulk crystal based on this optimized structure.
Despite the established methodology, a specific search of the scientific literature did not yield any published studies that have performed Periodic Boundary Condition calculations explicitly for the crystal lattice of this compound. Therefore, no specific computational data or data tables can be presented for this compound. General methods, however, suggest that such calculations are crucial for understanding the solid-state characteristics of organic salts. rsc.orgmpg.de
Lattice Energy Calculations and Stability Analysis
Lattice energy is a fundamental property of a crystalline solid, defined as the energy released when its constituent ions in the gaseous phase combine to form a crystal lattice. rsc.org It is a direct measure of the stability of the crystal structure; a higher lattice energy indicates stronger cohesive forces and greater stability. rsc.orgresearchgate.net For an ionic compound like this compound, the lattice energy is dominated by the electrostatic attraction between the positively charged 1,3,7,9-tetramethylxanthinium cation and the negatively charged perchlorate anion.
Computational methods to estimate lattice energy for organic molecular crystals are well-developed and range from force-field methods to high-level quantum mechanical calculations. researchgate.netacs.orgtandfonline.com Density Functional Theory (DFT) with dispersion corrections is a common approach for calculating the energies of the crystal and the isolated gas-phase ions, from which the lattice energy is derived. acs.orgacs.org
The calculation is typically performed as follows:
The total energy of the crystal's unit cell is computed using periodic boundary conditions (Ecrystal). mpg.de
The energy of the individual ions (cation and anion) in the gas phase is calculated (Egas).
The lattice energy (UL) is then determined by the difference between these two values, accounting for the number of formula units (Z) in the unit cell. acs.org
Lattice energy calculations are critical for:
Polymorph Stability Ranking: Predicting which crystalline form of a substance is the most thermodynamically stable. rsc.org
Predicting Physicochemical Properties: Correlating lattice energy with properties such as melting point and solubility.
As with PBC calculations, a review of available scientific literature reveals no specific studies detailing the lattice energy calculations or stability analysis for this compound. While methods for calculating the lattice energies of organic and perchlorate salts are well-established, specific values and detailed stability analyses for this particular compound are not publicly documented. researchgate.netwhiterose.ac.uk Consequently, no data tables of research findings can be provided.
Reactivity and Reaction Pathways of 1,3,7,9 Xanthinium Perchlorate
Chemical Stability and Decomposition Mechanisms (Molecular Level, not bulk energetic)
The molecular stability of 1,3,7,9-xanthinium perchlorate (B79767) is a complex subject influenced by the intrinsic properties of both the cation and the anion. While specific experimental or theoretical studies on the decomposition of this particular salt are not extensively documented in publicly available literature, its stability can be inferred from the behavior of related compounds and general chemical principles.
Although direct theoretical studies on proton transfer within 1,3,7,9-xanthinium perchlorate are scarce, the decomposition of similar energetic salts, such as ammonium (B1175870) perchlorate-based molecular perovskites, often initiates with a proton transfer from the cation to the perchlorate anion. This initial step is crucial as it can lead to the formation of perchloric acid, which is a powerful and unstable oxidizing agent, especially in the presence of organic material. The subsequent decomposition of the perchlorate anion is a complex process involving multiple steps and the generation of various reactive oxygen species and chlorine-containing intermediates.
In the case of (H₂dabco)[NH₄(ClO₄)₃] (DAP), an ammonium perchlorate-based molecular perovskite, the decomposition begins with proton transfer from the ammonium and H₂dabco²⁺ cations to the perchlorate anion. This is followed by the deprotonated carbon skeleton of the organic cation capturing oxygen atoms, which facilitates a more rapid consumption of oxygen compared to ammonia. This process generates a significant number of active hydrogen free radicals, leading to an efficient autocatalytic chain propagation for the degradation of the perchlorate anion rsc.org. While 1,3,7,9-xanthinium is not identical to the cations in DAP, this mechanism highlights the potential role of the organic cation in facilitating the decomposition of the perchlorate anion through proton transfer and subsequent radical reactions.
The thermal decomposition of ammonium perchlorate itself has been extensively studied and is known to proceed through different mechanisms depending on the temperature range. At lower temperatures, sublimation and partial decomposition occur, while at higher temperatures, a more complete and rapid decomposition takes place dtic.mil. The initial step is often considered to be the dissociation into ammonia and perchloric acid dtic.mil.
The nature of the cation can significantly influence the stability of perchlorate salts. Organic cations, in particular, can affect the decomposition pathway and sensitivity of the salt. Perchlorate salts of metal ion complexes containing organic ligands are recognized as potential explosives, underscoring the role of the organic component in the energetic properties of these materials tamu.edu.
The 1,3,7,9-xanthinium cation, being a relatively large and complex organic cation, can influence the stability of the perchlorate anion in several ways:
Steric Effects: The bulky nature of the xanthinium cation can affect the crystal packing and the proximity of the cation and anion, which in turn can influence the ease of proton transfer and subsequent decomposition.
Electronic Effects: The electron distribution within the purine (B94841) ring system of the xanthinium cation can influence its interaction with the perchlorate anion.
Fuel-Oxidizer Proximity: The presence of an organic cation (the fuel) in close proximity to the perchlorate anion (the oxidizer) within the same crystal lattice can lead to a more facile initiation of a decomposition reaction compared to a simple mixture of the two components.
Studies on the effect of perchlorate salts on the stability of biomolecules have shown that perchlorates can have a deleterious effect on protein structure and stability nih.gov. This suggests that the perchlorate anion can interact strongly with organic molecules, which could also be a factor in the stability of this compound.
Role as a Precursor in Synthesis
Xanthinium salts are valuable precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are versatile ligands in organometallic chemistry and catalysis.
N-heterocyclic carbenes are typically generated by the deprotonation of their corresponding azolium salt precursors. In the case of xanthinium salts, the target is the removal of the proton at the C8 position to form the xanthine-8-ylidene carbene. Xanthines, such as caffeine (B1668208) (1,3,7-trimethylxanthine), theophylline (B1681296), and theobromine (B1682246), are well-established precursors for NHC ligands chemrxiv.orgnih.govnih.gov. These natural products provide a renewable and benign resource for ligand design in sustainable chemistry nih.gov.
The general process for generating an NHC from a xanthinium salt involves treatment with a suitable base. The choice of base is critical and depends on the acidity of the C8-proton, which is influenced by the substituents on the xanthine (B1682287) core.
The general synthetic route can be summarized as follows:
Alkylation of a xanthine derivative: This step introduces the necessary substituents on the nitrogen atoms of the purine ring to form the desired xanthinium cation.
Anion exchange (if necessary): If the initial alkylation results in a salt with an undesirable anion, an anion exchange reaction can be performed to introduce the perchlorate anion.
Deprotonation: The xanthinium perchlorate salt is then treated with a base to remove the C8-proton and generate the free NHC or, more commonly, to generate the NHC in situ for immediate reaction with a metal precursor.
The resulting xanthine-derived NHCs are moderately strong σ-donating and strongly π-accepting ligands nih.gov.
Once the xanthine-derived NHC is generated, it can be readily coordinated to a variety of metal centers to form stable metal complexes. These complexes have shown promise in various applications, including catalysis and medicinal chemistry chemrxiv.orgnih.govresearchgate.net.
The coordination chemistry of purine-based ligands is rich and varied. Xanthine derivatives can coordinate to metal ions in several ways, including through the nitrogen atoms of the purine ring or, after conversion to an NHC, through the C8 carbene carbon.
A study on mixed ligand-metal complexes of 1,3,7-trimethylxanthine (caffeine) showed that it coordinates to metal ions such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) through a nitrogen atom researchgate.net.
When xanthines are converted to NHC ligands, they form strong metal-carbon bonds, leading to robust complexes. The coordination environment around the metal can be further modified by the presence of other ligands. For example, nickel(II)-NHC complexes derived from caffeine and theophylline have been synthesized and characterized, demonstrating their potential as sustainable alternatives to traditional imidazol-2-ylidenes in catalysis nih.gov. Similarly, iridium(III) complexes with chelating ligands containing a xanthine-derived, protic NHC moiety have been prepared and their reactivity investigated researchgate.net.
The formation of metal complexes from a this compound precursor would likely follow a similar pathway, where the in situ generated NHC displaces a labile ligand from a metal precursor to form the desired metal-NHC complex. The perchlorate anion would typically serve as a counter-ion in the resulting complex salt. The synthesis of metal complexes with perchlorate salts of other organic ligands is a common practice in coordination chemistry doi.orgresearchgate.net.
Formation of Metal Complexes with Xanthinium-Derived Ligands
Ion Exchange Reactions of 1,3,7,9-Tetramethylxanthinium Perchlorate
The 1,3,7,9-tetramethylxanthinium cation is a versatile building block in supramolecular chemistry and materials science, valued for its ability to stabilize a wide variety of complex anions. The perchlorate salt of this cation, 1,3,7,9-tetramethylxanthinium perchlorate, serves as a common precursor for the synthesis of other xanthinium salts through ion exchange reactions. These reactions are typically straightforward, involving the metathesis of the perchlorate anion with a new anion of interest, and are often driven by the precipitation of an insoluble salt or by using a large excess of the new salt.
Conversion to Other Xanthinium Salts
The conversion of 1,3,7,9-tetramethylxanthinium perchlorate into other xanthinium salts is a well-established synthetic route. This process allows for the systematic variation of the counter-ion, which can significantly influence the physical and chemical properties of the resulting salt, such as its solubility, thermal stability, and crystal packing.
A notable study on the anion exchange of 1,3,7,9-tetramethylxanthinium perchlorate demonstrated its conversion to the corresponding iodide, nitrate (B79036), and tetrafluoroborate (B81430) salts. The reactions were carried out in methanol, where the perchlorate salt was treated with sodium iodide, sodium nitrate, and sodium tetrafluoroborate, respectively. These conversions proceeded in good yields, affording the desired 1,3,7,9-tetramethylxanthinium iodide, 1,3,7,9-tetramethylxanthinium nitrate, and 1,3,7,9-tetramethylxanthinium tetrafluoroborate. The successful synthesis and characterization of these new salts underscore the utility of the perchlorate precursor in expanding the library of accessible xanthinium-based compounds.
The 1,3,7,9-tetramethylxanthinium cation has also been used to stabilize a range of complex anions. Infrared spectroscopic studies have been conducted on a series of 1,3,7,9-tetramethylxanthinium salts, including those with iodide, nitrate, tetrafluoroborate, hexachloroantimonate, and hexachlorostannate(IV) anions, further illustrating the broad applicability of ion exchange reactions starting from the perchlorate salt. Additionally, new salts of the 1,3,7,9-tetramethylxanthinium cation with anions such as [AuCl4]−, [AuBr4]−, [PtBr6]2−, and [Pd2Cl6]2− have been synthesized and characterized.
The following table summarizes the conversion of 1,3,7,9-tetramethylxanthinium perchlorate to other xanthinium salts:
| Starting Material | Reagent | Resulting Salt |
| 1,3,7,9-Tetramethylxanthinium Perchlorate | Sodium Iodide | 1,3,7,9-Tetramethylxanthinium Iodide |
| 1,3,7,9-Tetramethylxanthinium Perchlorate | Sodium Nitrate | 1,3,7,9-Tetramethylxanthinium Nitrate |
| 1,3,7,9-Tetramethylxanthinium Perchlorate | Sodium Tetrafluoroborate | 1,3,7,9-Tetramethylxanthinium Tetrafluoroborate |
Advanced Solid State Chemistry and Crystal Engineering of 1,3,7,9 Xanthinium Perchlorate
Design Principles for Modulating Supramolecular Architectures
The construction of desired supramolecular architectures in 1,3,7,9-tetramethylxanthinium perchlorate (B79767) relies on the strategic manipulation of intermolecular forces. The key interactions at play are hydrogen bonding and π-stacking, which can be tuned to create specific crystalline arrangements.
Hydrogen bonds are among the most important interactions in determining the structure of purine-based compounds. In the case of 1,3,7,9-tetramethylxanthinium perchlorate, the potential for classical hydrogen bonding is significantly reduced due to the methylation of all nitrogen atoms in the xanthine (B1682287) core. However, weaker C-H···O hydrogen bonds can still play a significant role in the crystal packing.
The perchlorate anion (ClO₄⁻) is a good hydrogen bond acceptor, and interactions are expected between the oxygen atoms of the perchlorate and the methyl C-H groups of the tetramethylxanthinium cation. These C-H···O interactions, while weaker than conventional N-H···O or O-H···O bonds, are known to be structurally significant in many organic crystals. The geometry and directionality of these bonds can influence the orientation of the ions relative to each other, contributing to the formation of a stable three-dimensional network.
In related xanthinium salts that are not fully methylated, such as xanthinium perchlorate dihydrate, the crystal structure is stabilized by a network of N-H···O and O-H···O hydrogen bonds involving the xanthinium cation, the perchlorate anion, and water molecules. nih.gov The protonation site on the xanthine ring system also plays a crucial role in defining the hydrogen bond patterns. nih.gov For 1,3,7,9-tetramethylxanthinium perchlorate, the absence of these stronger hydrogen bond donors means that the crystal packing will be more heavily reliant on C-H···O interactions and other forces like π-stacking.
A summary of potential hydrogen bond interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| C-H···O | Methyl C-H groups on the xanthinium cation | Oxygen atoms of the perchlorate anion | Key directional force influencing ion orientation and contributing to the overall 3D network. |
The planar, aromatic nature of the purine (B94841) ring system in the 1,3,7,9-tetramethylxanthinium cation makes it susceptible to π-stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The strength and geometry of π-stacking are highly dependent on the electronic nature of the aromatic system.
In the 1,3,7,9-tetramethylxanthinium cation, the positive charge is delocalized over the purine ring system, making it electron-deficient. This can lead to strong π-π stacking interactions, potentially in a face-to-face or offset arrangement. The methylation of the nitrogen atoms can also influence the electronic distribution and steric hindrance, thereby modulating the stacking geometry. For instance, in related compounds like theophylline (B1681296) and theobromine (B1682246), the pattern of methylation has been shown to affect the strength of π-stacking interactions. mdpi.com
Furthermore, anion-π interactions can be a significant structure-directing force. researchgate.net In these interactions, the electron-deficient purine ring of the cation can interact favorably with the electron-rich perchlorate anion. Studies on related caffeinium complexes with polyoxometalates have demonstrated the importance of such anion-π interactions in creating densely packed stacks. researchgate.net The control of these π-interactions is a key strategy in the crystal engineering of purine-based ionic compounds.
Polymorphism and Pseudopolymorphism Studies (if applicable)
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. nih.goveuropeanpharmaceuticalreview.com
There are no specific studies in the reviewed literature detailing the polymorphism of 1,3,7,9-tetramethylxanthinium perchlorate. However, given that the parent molecule, caffeine (B1668208), is known to exhibit polymorphism, it is plausible that its tetramethylated perchlorate salt could also exist in different crystalline forms under varying crystallization conditions. The study of polymorphism is crucial as different polymorphs can exhibit distinct physical properties, including solubility, stability, and melting point.
The formation of hydrates (where water is the incorporated solvent) and other solvates is common for ionic compounds. The ability of 1,3,7,9-tetramethylxanthinium perchlorate to form such species would depend on the crystallization solvent and conditions.
A related compound, xanthinium perchlorate, is known to form a dihydrate. nih.gov This suggests that the xanthinium framework has a propensity to incorporate water molecules into its crystal lattice, likely through hydrogen bonding. While the tetramethylated cation lacks the strong N-H hydrogen bond donors, the carbonyl oxygens and the perchlorate anion can still act as hydrogen bond acceptors for water molecules.
The potential formation of various solvates from different organic solvents is also a possibility. The specific solvent molecules could interact with the cation or anion through weaker interactions and become an integral part of the crystal structure, leading to different packing arrangements and properties. mdpi.com
A summary of known and potential pseudopolymorphs is provided below.
| Compound | Pseudopolymorph Type | Status |
| Xanthinium Perchlorate | Dihydrate | Reported in the literature nih.gov |
| 1,3,7,9-Tetramethylxanthinium Perchlorate | Hydrates/Solvates | Not specifically reported, but plausible based on related compounds. |
Co-crystallization Strategies (if applicable)
Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining two or more different molecules in a stoichiometric ratio within the same crystal lattice. The components of a co-crystal are held together by non-covalent interactions, primarily hydrogen bonding.
While there are no specific reports on the co-crystallization of 1,3,7,9-tetramethylxanthinium perchlorate, its parent compound, caffeine, is a well-known co-crystal former. mdpi.comacs.orgrsc.org Caffeine readily forms co-crystals with a variety of co-formers, particularly carboxylic acids, through a robust O-H···N hydrogen bond between the acid and the imidazole (B134444) nitrogen of caffeine. acs.org
Given that the N7 and N9 positions in 1,3,7,9-tetramethylxanthinium perchlorate are blocked by methyl groups, the typical hydrogen bonding synthons observed for caffeine would not be possible. However, co-crystallization could potentially be achieved through other interactions. For example, a co-former with strong hydrogen bond donors could interact with the carbonyl oxygens of the xanthinium cation or the oxygen atoms of the perchlorate anion. The exploration of co-crystallization strategies for 1,3,7,9-tetramethylxanthinium perchlorate could lead to new materials with tailored properties.
Role in Host-Guest Chemistry (Solid-State Context, not biological recognition)
Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a cavity or binding site, and a "guest" molecule or ion that fits within it. wikipedia.org In the solid-state, this can lead to the formation of inclusion compounds or clathrates, where guest molecules are trapped within the crystalline framework of the host.
Currently, there is no information in the surveyed literature that describes 1,3,7,9-tetramethylxanthinium perchlorate acting as a host molecule in a solid-state host-guest system. The design of a host molecule typically requires a pre-organized cavity or the ability to form a porous network upon crystallization. While the stacking of the planar xanthinium cations could potentially create channels or voids in the crystal lattice, whether these are suitable for encapsulating guest molecules has not been investigated.
The broader field of solid-state host-guest chemistry is an active area of research, with applications in separation, storage, and sensing. nih.gov Future work could explore the potential of 1,3,7,9-tetramethylxanthinium perchlorate and related compounds in this context.
Encapsulation or Recognition within Crystal Lattice
extensive search of publicly available scientific literature and crystallographic databases has revealed no specific research findings or detailed studies concerning the encapsulation or molecular recognition properties within the crystal lattice of 1,3,7,9-xanthinium perchlorate.
While the principles of crystal engineering are broadly applied to design functional solid materials with host-guest capabilities, and the formation of salts and co-crystals is a common strategy to modify the physicochemical properties of active pharmaceutical ingredients, there is no available data to suggest that this compound has been specifically investigated for these properties. ub.edufigshare.comresearchgate.net The rational design of such systems relies on understanding the intermolecular interactions that govern the self-assembly of molecular components into a crystalline structure. ub.edu
Techniques such as high-throughput screening using encapsulated nanodroplet crystallization have been developed to accelerate the discovery of new co-crystal forms with potential host-guest functionalities. chemrxiv.org However, there is no indication in the retrieved literature that this compound has been subjected to such screening for the purpose of identifying encapsulation behaviors.
Furthermore, studies on the crystal engineering of other organic salts often focus on aspects like controlling lattice metrics or enhancing solubility, without necessarily exploring host-guest chemistry. figshare.comnih.gov
Consequently, due to the absence of research data on the crystal structure of this compound in the context of forming inclusion compounds, no detailed research findings or data tables regarding guest molecules, intermolecular interactions specific to encapsulation, or crystallographic parameters of such complexes can be provided.
Emerging Research Directions and Potential Applications in Advanced Materials Non Prohibited
Use as a Structural Motif in Coordination Polymers or Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the geometry and chemical nature of their constituent parts. While various organic cations are used as templates or charge-balancing agents in the synthesis of anionic MOFs, there is no available research demonstrating the use of the 1,3,7,9-xanthinium cation as a structural motif or counterion in the formation of such frameworks with a perchlorate (B79767) anion. The scientific literature details the use of various metal perchlorates in the synthesis of coordination polymers, but the specific role of a 1,3,7,9-xanthinium cation in this context has not been explored.
Applications in Sensor Technology
The unique structural and electronic properties of novel compounds are often exploited for sensor applications. Luminescent MOFs, for instance, can be designed to detect specific analytes through changes in their light emission. While the broader class of xanthine (B1682287) derivatives has been investigated for various biological sensing applications, there is no specific research on 1,3,7,9-Xanthinium Perchlorate for non-biological sensor technology based on its intrinsic structural or electronic characteristics. The potential for this compound to act as a sensor for ions or small molecules remains an open area for investigation.
Contribution to Fundamental Understanding of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonding, pi-stacking, and electrostatic interactions, are crucial in supramolecular chemistry and materials science. The xanthinium core, with its multiple nitrogen and oxygen atoms, presents potential sites for such interactions. However, without crystallographic or spectroscopic data for this compound, its contribution to the fundamental understanding of non-covalent interactions cannot be assessed. Studies on the supramolecular aggregation of related compounds often reveal intricate networks of these weak interactions, but such an analysis for the specified compound is absent from the literature.
Role in Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, and they have a wide range of applications due to their unique properties like low volatility and high thermal stability. The design of ionic liquids often involves the pairing of a bulky, asymmetric organic cation with an inorganic or organic anion. While the 1,3,7,9-xanthinium cation could potentially form an ionic liquid with the perchlorate anion or serve as a precursor, there is no research to support this. The synthesis and characterization of xanthinium-based ionic liquids, specifically with the perchlorate anion, have not been reported.
Design of Novel Functional Materials Based on Supramolecular Interactions
The self-assembly of molecules through non-covalent interactions is a powerful strategy for the bottom-up design of functional materials. The structure of the 1,3,7,9-xanthinium cation suggests it could be a versatile building block for supramolecular chemistry. However, there are no published studies that utilize this compound in the design of novel functional materials. The potential for this compound to form gels, liquid crystals, or other organized assemblies through supramolecular interactions is currently unknown.
Conclusion and Future Perspectives
Summary of Key Findings on 1,3,7,9-Xanthinium Perchlorate (B79767)
1,3,7,9-Xanthinium Perchlorate, more specifically known as 1,3,7,9-tetramethylxanthinium perchlorate, is an organic salt derived from the methylation of caffeine (B1668208) (1,3,7-trimethylxanthine). evitachem.comresearchgate.net Its synthesis is typically achieved through the quaternization of the N9 position of the caffeine molecule using an alkylating agent, followed by the introduction of the perchlorate anion. evitachem.com
Key findings have established the compound's identity and primary areas of interest:
Structure: The molecule consists of a 1,3,7,9-tetramethylxanthinium cation, where the purine (B94841) ring system is fully methylated, and a perchlorate (ClO₄⁻) anion. evitachem.com
Energetic Properties: Due to the presence of the oxidizing perchlorate ion, the compound is classified as an energetic material with potential applications in propellants. evitachem.com Upon decomposition under heat or shock, it can release significant energy. evitachem.com
Reactivity and Application: It is a well-established precursor for the synthesis of N-heterocyclic carbene (NHC) complexes. researchgate.netmdpi.com The perchlorate salt can be deprotonated to form a carbene at the C8 position, which can then be coordinated to various metals like mercury, rhodium, iridium, and silver. chemrxiv.orgresearchgate.net The first reported xanthine-derived NHC complex was prepared from 1,3,7,9-tetramethylxanthinium perchlorate in 1976. mdpi.com
Outstanding Research Questions and Challenges
Despite the foundational knowledge, significant challenges and unanswered questions remain in the study of xanthinium salts and their parent scaffolds.
Synthetic Methodologies: A primary challenge is the existence of unfavorable synthesis methodologies for generating new derivatives. nih.gov Specifically, the quaternization of functionalized xanthines can be difficult, often requiring harsh conditions or an excess of alkylating agents, which can limit the scope and yield of desired products. researchgate.netbohrium.com
Structural Complexity: The complete solid-state characterization of xanthine (B1682287) derivatives can be complex. For instance, studies on the parent molecule, xanthine, have revealed the presence of multiple solid-state forms or polymorphs, a challenge that likely extends to its derivatives and complicates reproducible analysis. acs.org
Comprehensive Understanding: The full scope of the molecular and physiological behavior of many xanthine derivatives is not yet fully understood, representing a continuing research challenge. uniroma1.it A deeper comprehension of how structural modifications impact properties is needed.
Directions for Future Academic and Methodological Development
To address the existing challenges and unlock the full potential of this compound and related compounds, future research should focus on several key areas.
The xanthine scaffold is a versatile platform for chemical modification, with multiple sites (N1, N3, N7, and C8) available for substitution. uniroma1.itresearchgate.net Future work should prioritize the development of novel and more efficient synthetic routes. researchgate.net This includes creating new derivatives of 1,3,7,9-xanthinium salts with varied substituents to modulate their properties. Exploring greener and more sustainable synthetic methods, potentially using natural xanthines as bio-based starting materials, could also prove fruitful. dntb.gov.uaresearchgate.net The goal is to expand the library of xanthine-based compounds, which could lead to new materials or catalysts. ekb.eg
While X-ray diffraction is a standard technique, it has limitations, particularly in accurately locating light atoms like hydrogen. Advanced techniques are needed for a more complete structural picture. Neutron diffraction is a powerful complementary method because of its high sensitivity to light nuclei. nmi3.eu Its application can provide an unambiguous determination of hydrogen atom positions and shed light on the rotation of methyl groups, as has been demonstrated in studies of other methylxanthines. nmi3.euacs.org Furthermore, techniques like 3D electron diffraction (3D-ED) have shown promise in elucidating the crystal structures of complex organic molecules like xanthine from nanocrystals, overcoming issues that hinder conventional methods. acs.org Adopting these advanced characterization tools will be critical for resolving complex structures and understanding structure-property relationships in detail.
The physical properties of this compound, such as solubility and crystal packing, are governed by a complex interplay of intermolecular forces. nih.govlibretexts.org As an ionic compound, the primary force is the strong electrostatic attraction between the xanthinium cation and the perchlorate anion. chemistrytalk.orgmasterorganicchemistry.com However, other forces are also at play:
Van der Waals Forces: These include London dispersion forces, which are present between all molecules and increase with molecular size. libretexts.org
Dipole-Dipole Interactions: The polar nature of the xanthinium cation contributes to these forces. ebsco.com
Hydrogen Bonding: While the cation of 1,3,7,9-tetramethylxanthinium perchlorate lacks hydrogen bond donors, other xanthinium derivatives with N-H groups can participate in strong hydrogen bonding, significantly influencing their structure. acs.org
π-π Interactions: The aromatic nature of the purine ring system can lead to stacking interactions, which affect solubility and crystal structure. nih.gov
Future research should employ computational modeling and theoretical studies to dissect the contributions of these various forces. A deeper theoretical grasp of these interactions will enable the rational design of new xanthinium derivatives with tailored physical properties. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1,3,7,9-Xanthinium Perchlorate, and how can purity be ensured?
Synthesis typically involves reacting xanthine derivatives with perchloric acid under controlled conditions. Key steps include:
- Acid-base neutralization in anhydrous solvents (e.g., acetonitrile) to avoid hydrolysis of perchlorate.
- Recrystallization using non-polar solvents to isolate the product. Purity verification requires ion chromatography (IC) coupled with mass spectrometry (MS) to confirm the absence of residual reactants or byproducts like nitrate or chlorate . Quality assurance (QA) protocols, such as those in EPA Method 6860, recommend using certified reference materials and blank samples to validate analytical accuracy .
Q. How can researchers characterize the thermal stability of this compound for safe handling?
Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Key considerations:
- Decomposition temperatures and exothermic peaks must be identified to define safe storage conditions (e.g., below 100°C).
- Compare results with structurally similar perchlorates (e.g., ammonium or lithium perchlorate), which exhibit decomposition thresholds between 150–300°C .
- Document deviations from expected stability profiles, as impurities (e.g., organic residues) can lower decomposition temperatures .
Q. What analytical techniques are recommended for quantifying trace perchlorate contamination in synthesized this compound?
IC/electrospray ionization-MS (IC/ESI-MS) is the gold standard for detecting perchlorate at µg/L levels. Methodological steps include:
- Column selection: High-capacity anion-exchange columns (e.g., AS-20) to resolve perchlorate from co-eluting ions like sulfate.
- Calibration curves using isotopically labeled internal standards (e.g., ¹⁸O-enriched perchlorate) to minimize matrix effects .
- Validation via spike-recovery experiments in synthetic matrices to ensure precision (±5% RSD) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in perchlorate’s biological effects observed in prior studies?
Discrepancies in thyroid disruption or reproductive toxicity (e.g., conflicting results in stickleback fish vs. rodent models ) require:
- Dose-response refinement : Test non-monotonic dose ranges (e.g., 10–100 ppm) to identify thresholds for adverse effects.
- Endpoint specificity : Measure thyroid hormone (T3/T4) levels alongside histological thyroid hyperplasia to distinguish compensatory mechanisms from direct toxicity .
- Confounder control : Standardize iodine intake in test subjects, as perchlorate’s iodine uptake inhibition is iodine-status-dependent .
Q. What methodologies address challenges in detecting this compound degradation products in environmental matrices?
Environmental persistence studies should employ:
- High-resolution MS (HRMS) : To identify xanthine-derived metabolites (e.g., uric acid) and perchlorate reduction products (e.g., chlorate or chloride).
- Isotopic tracing : Use ³⁶Cl-labeled perchlorate to track degradation pathways in soil or water systems .
- QA/QC integration : Follow EPA Method 8000 for documenting detection limits (e.g., 0.02 µg/L for water samples) and cross-validate with independent labs .
Q. How can mechanistic studies differentiate between thyroidal and non-thyroidal pathways in perchlorate toxicity?
Experimental approaches include:
- Thyroidectomy models : Compare perchlorate effects in thyroidectomized vs. intact organisms to isolate extrathyroidal actions .
- Transcriptomic profiling : Use RNA-seq to identify thyroid hormone receptor (TR)-independent gene expression changes in liver or brain tissues .
- In vitro assays : Test perchlorate’s direct interaction with non-thyroidal targets (e.g., iodide transporters in mammary glands) using cell lines .
Key Recommendations
- Interdisciplinary collaboration : Combine toxicology, analytical chemistry, and environmental science to address perchlorate’s multifactorial impacts.
- Data transparency : Publish raw datasets (e.g., DSC thermograms, MS spectra) in supplementary materials to enable meta-analyses .
- Regulatory alignment : Align experimental designs with evolving EPA/NRC guidelines to ensure relevance to public health policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
